1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol is a complex organic compound with a unique structure that includes a diethylamino group, a fluorophenyl group, and an octahydroisoquinolinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Octahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Diethylamino Group: This step involves the alkylation of an aromatic amine with diethylamine, often using a suitable base such as sodium hydride.
Attachment of the Fluorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced to the isoquinoline core using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the diethylamino group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(dimethylamino)phenyl]-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
- 1-[4-(diethylamino)phenyl]-2-[(2-bromophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
Uniqueness
1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C26H35FN2O |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C26H35FN2O/c1-3-28(4-2)22-14-12-20(13-15-22)25-23-10-7-8-16-26(23,30)17-18-29(25)19-21-9-5-6-11-24(21)27/h5-6,9,11-15,23,25,30H,3-4,7-8,10,16-19H2,1-2H3 |
InChI Key |
DGFBEHNNOLINPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2CC4=CC=CC=C4F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.